molecular formula C6H13NO3 B13244126 (2S)-2-Amino-4-methoxypentanoic acid

(2S)-2-Amino-4-methoxypentanoic acid

Cat. No.: B13244126
M. Wt: 147.17 g/mol
InChI Key: AZGHNRRXYCERMU-AKGZTFGVSA-N
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Description

(2S)-2-Amino-4-methoxypentanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and a methoxy group (-OCH3) attached to the fourth carbon atom of the pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-4-methoxypentanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. For instance, the compound can be synthesized via the alkylation of a chiral glycine derivative with a suitable methoxy-containing alkyl halide under basic conditions. The reaction typically requires the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the glycine derivative, followed by the addition of the alkyl halide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar principles as the laboratory methods but optimized for efficiency and yield. This could include the use of continuous flow reactors to enhance reaction rates and product purity. Additionally, biocatalytic methods using engineered enzymes or microbial strains could be explored for more sustainable and environmentally friendly production.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Amino-4-methoxypentanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable catalyst or under basic conditions.

Major Products:

    Oxidation: Formation of 2-amino-4-methoxybutanoic acid or 2-amino-4-methoxybutanal.

    Reduction: Formation of 2-amino-4-methoxypentane.

    Substitution: Formation of 2-amino-4-thiopentanoic acid or 2-amino-4-aminopentanoic acid.

Scientific Research Applications

(2S)-2-Amino-4-methoxypentanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can serve as a substrate or inhibitor in enzymatic studies, helping to elucidate enzyme mechanisms and functions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-4-methoxypentanoic acid depends on its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing substrate access. The methoxy group can enhance binding affinity through hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues. The exact pathways involved would depend on the specific biological context and target enzyme.

Comparison with Similar Compounds

    (2S)-2-Amino-4-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2S)-2-Amino-4-ethoxypentanoic acid: Similar structure but with an ethoxy group instead of a methoxy group.

    (2S)-2-Amino-4-methylpentanoic acid: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: (2S)-2-Amino-4-methoxypentanoic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance lipophilicity, potentially improving membrane permeability and bioavailability in pharmaceutical applications.

Biological Activity

(2S)-2-Amino-4-methoxypentanoic acid, also known as AMB (2-amino-4-methoxy-trans-3-butenoic acid), is a non-proteinogenic amino acid that has garnered attention due to its diverse biological activities. This compound is primarily produced by certain bacterial species, including Pseudomonas aeruginosa, and exhibits significant effects on various biological systems. This article aims to summarize the biological activity of AMB, including its mechanisms of action, effects on different organisms, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C6_{6}H11_{11}NO3_{3}
  • Molecular Weight : 145.16 g/mol
  • IUPAC Name : this compound

Biological Mechanisms

AMB acts through several mechanisms, influencing both prokaryotic and eukaryotic cells:

  • Inhibition of Enzymatic Activity : AMB has been shown to inhibit various enzymes, including:
    • Aspartate aminotransferase in pigs and rat hepatocytes .
    • Tryptophan synthase in Escherichia coli.
    • δ-Aminolevulinic acid synthetase in rats .
    • Serine hydroxymethyl transferase in Walker carcinoma .
  • Virulence Factor : In studies involving Pseudomonas aeruginosa, AMB was identified as a potential virulence factor. It inhibited the growth of Acanthamoeba castellanii at high concentrations, suggesting a role in microbial competition and pathogenicity .
  • Antimicrobial Activity : AMB exhibits antimicrobial properties against various pathogens, including:
    • Staphylococcus aureus.
    • Erwinia amylovora.
      These activities indicate its potential use as a biocontrol agent in agriculture .

Case Study 1: Inhibition of Aspartate Aminotransferase

A study conducted by Rando et al. highlighted the inhibitory effects of AMB on aspartate aminotransferase in porcine models. The findings indicated that AMB could alter amino acid metabolism, potentially leading to metabolic disorders if present in high concentrations .

Case Study 2: Virulence Assessment in Pseudomonas aeruginosa

Research by Lee et al. demonstrated that AMB could induce cyst formation in Acanthamoeba castellanii, although the concentrations required were significantly higher than those typically found in natural environments. This raises questions about its role in virulence under natural conditions .

Case Study 3: Antimicrobial Efficacy

In a comparative study, AMB was tested against several plant pathogens. The results showed effective inhibition of growth in both Staphylococcus aureus and Erwinia amylovora, suggesting its utility as a natural pesticide or antimicrobial agent .

Summary of Biological Activities

Activity TypeOrganism/TargetMechanism/EffectReference
Enzyme InhibitionAspartate aminotransferaseMetabolic disruptionRando et al., 1974
Virulence FactorPseudomonas aeruginosaInduction of cyst formationLee et al., 2012
Antimicrobial ActivityStaphylococcus aureusGrowth inhibitionUnpublished data
Antimicrobial ActivityErwinia amylovoraGrowth inhibitionLee et al., 2013a

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2S)-2-amino-4-methoxypentanoic acid

InChI

InChI=1S/C6H13NO3/c1-4(10-2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m0/s1

InChI Key

AZGHNRRXYCERMU-AKGZTFGVSA-N

Isomeric SMILES

CC(C[C@@H](C(=O)O)N)OC

Canonical SMILES

CC(CC(C(=O)O)N)OC

Origin of Product

United States

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